Dehydroglaucine

Overview

Description

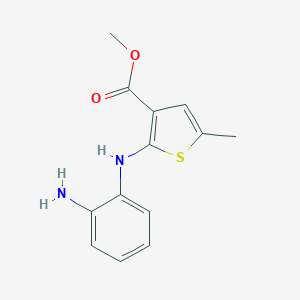

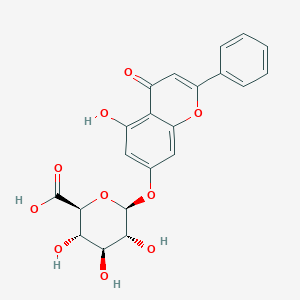

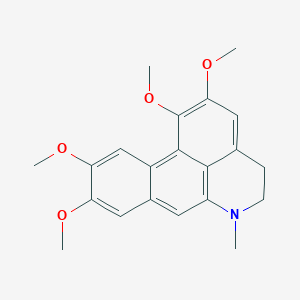

Dehydroglaucine is a dehydrogenated analogue of liriodenine, an aporphine alkaloid. It has been shown to possess antimicrobial activity, particularly against bacteria, by binding to bacterial DNA and RNA, thereby inhibiting protein synthesis and cell division

Mechanism of Action

Target of Action

Dehydroglaucine is a potent antimicrobial alkaloid . It has been found to exhibit inhibitory activity against a variety of microorganisms, including Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger .

Result of Action

The primary result of this compound’s action is its antimicrobial effect . By inhibiting the growth of or killing microorganisms, this compound can help to control infections caused by these organisms .

Biochemical Analysis

Biochemical Properties

Dehydroglaucine interacts with various biomolecules in its role as an antimicrobial agent

Cellular Effects

The cellular effects of this compound are primarily related to its antimicrobial properties . It is known to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydroglaucine involves the dehydrogenation of glaucine. One reported method includes dissolving glaucine in chloroform and treating it with mercury acetate and sodium borohydride at room temperature for three hours. The reaction mixture is then filtered, washed with water, and extracted with chloroform. The chloroform extract is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting solid is chromatographed over a column of aluminum oxide with hexane elution to afford crystalline this compound in a 45% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate modifications to suit industrial requirements. This typically involves optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of reagents in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: Dehydroglaucine undergoes various chemical reactions, including oxidation, reduction, and substitution. The dehydrogenation process itself is a form of oxidation, where glaucine is converted to this compound.

Common Reagents and Conditions:

Substitution: Substitution reactions involving this compound could involve nucleophilic or electrophilic reagents, depending on the desired substitution.

Major Products: The primary product of the dehydrogenation reaction is this compound itself. Further reactions could yield various derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Dehydroglaucine has shown promise in several scientific research applications:

Biology: Its antimicrobial properties make it a candidate for studying bacterial inhibition mechanisms.

Industry: The compound’s unique properties could be explored for use in various industrial applications, including the development of antimicrobial coatings and materials.

Comparison with Similar Compounds

Liriodenine: A structurally similar aporphine alkaloid with antimicrobial properties.

Glaucine: The precursor to dehydroglaucine, known for its bronchodilating and anti-inflammatory effects.

Oxoglaucine: Another derivative of glaucine with potential antiviral and radical scavenging activities.

Uniqueness: this compound is unique due to its specific dehydrogenation at the 6 and 7 positions of the glaucine molecule, resulting in a stable conjugated aromatic ring system . This structural modification imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name |

4,5,15,16-tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h8-11H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUHGAKUNBFQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176762 | |

| Record name | 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22212-26-6 | |

| Record name | Didehydroglaucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is dehydroglaucine and where is it found?

A1: this compound is an aporphine alkaloid found in several plant species. It has been isolated from plants belonging to the Papaveraceae family, such as Glaucium flavum [], Corydalis yanhusuo [], and Glaucium aleppicum [], as well as from the heartwood of the Liriodendron tulipifera tree [].

Q2: What are the pharmacological effects of this compound and its analogs?

A2: this compound and its structurally related analogs have been studied for various pharmacological activities. Research suggests they may possess hypotensive effects [], antiplatelet aggregation properties [], antimicrobial activity [], and potential as acetylcholinesterase inhibitors []. Some analogs exhibit inhibitory effects on mouse splenocyte activity, impacting both lipopolysaccharide (LPS)-induced and concanavalin A (Con A)-induced proliferation [].

Q3: How does the structure of this compound compare to glaucine, and how do these structural differences affect their activity?

A3: this compound is a dehydrogenated analog of glaucine, meaning it possesses a double bond where glaucine has a single bond. This structural modification leads to quantitative and qualitative changes in pharmacological activity. For example, this compound demonstrates a more gradual and pronounced hypotensive effect compared to the sharp, initial drop caused by glaucine []. Additionally, while glaucine shows antitussive activity, 7-methyl this compound is the only analog found to share this property [].

Q4: Can you elaborate on the hypotensive effects of this compound and its interaction with neurotransmitters?

A4: this compound and its analogs induce a slow-onset, prolonged decrease in blood pressure []. Interestingly, unlike glaucine, they don't significantly impact respiration or cardiac activity in experimental animals []. this compound has been shown to modulate the effects of neurotransmitters like noradrenaline and nicotine. While glaucine generally suppresses their pressor effects, the impact of this compound is dose-dependent, ranging from moderate suppression to complete inhibition [].

Q5: What is known about the antiplatelet aggregation activity of this compound?

A5: this compound, along with other oxoaporphine and 6a,7-dehydroaporphine alkaloids isolated from Annona purpurea, exhibited significant antiplatelet aggregation activity []. This suggests a potential therapeutic application for this compound in cardiovascular diseases.

Q6: How does this compound exert its antimicrobial effects?

A6: this compound, isolated from the heartwood of Liriodendron tulipifera, displayed antimicrobial activity against Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger []. The specific mechanism of action against these microorganisms remains to be fully elucidated.

Q7: What is the significance of this compound being identified as an acetylcholinesterase inhibitor?

A7: The identification of this compound as an acetylcholinesterase inhibitor from Corydalis yanhusuo [] highlights its potential therapeutic value for neurodegenerative diseases like Alzheimer's disease, where acetylcholinesterase inhibition is a key therapeutic target.

Q8: What are the implications of the diverse alkaloid profiles found in different populations of Glaucium flavum?

A8: The variation in isoquinoline alkaloid profiles observed in geographically distinct populations of Glaucium flavum [] highlights the potential influence of environmental factors on alkaloid biosynthesis. This variability could impact the pharmacological properties of extracts derived from different populations.

Q9: What analytical techniques have been employed to identify and characterize this compound in plant extracts?

A9: Various analytical techniques have been utilized to identify and characterize this compound in plant extracts. These include gas chromatography-mass spectrometry (GC-MS) [], ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF-MS) [], and ultra-high performance liquid chromatography-photodiode array-high resolution tandem mass spectrometry (UPLC-PDA-HRMS-MS/MS) [].

Q10: What is the significance of using zeolite-based solid-phase extraction for analyzing this compound?

A10: The implementation of a zeolite-based solid-phase extraction method coupled with UPLC-Q-TOF-MS enabled the rapid and efficient extraction and analysis of this compound and other acetylcholinesterase inhibitors from Corydalis yanhusuo []. This method provides a valuable tool for identifying bioactive compounds from complex plant matrices.

Q11: Have there been any studies investigating the structure-activity relationship of this compound and its analogs?

A11: Yes, research has explored the structure-activity relationship of this compound analogs. Modifications to the glaucine structure, such as dehydrogenation and N-oxidation, have been shown to significantly influence toxicity, central nervous system inhibition, antitussive activity, and spasmolytic action []. These findings highlight the importance of structural modifications in fine-tuning the pharmacological profiles of these alkaloids.

Q12: What is the significance of identifying new alkaloids like yuanhunine from Corydalis turtschaninovii?

A12: The discovery of new alkaloids, like yuanhunine from Corydalis turtschaninovii [], expands the chemical diversity of natural products and opens avenues for exploring novel pharmacological activities. This highlights the ongoing potential of natural product research in drug discovery.

Q13: What are the potential benefits of studying the quinone reductase inducing activities of alkaloids like this compound?

A13: Investigating the quinone reductase inducing activities of alkaloids like this compound from Corydalis Rhizoma [] is crucial for understanding their potential chemopreventive properties. Quinone reductase is a key enzyme involved in detoxification and its induction is associated with a reduced risk of cancer development.

Q14: What are the implications of isolating saulatine from Corydalis yanhusuo for the first time?

A14: The isolation of saulatine, an isoquinobenzazepine alkaloid, from Corydalis yanhusuo for the first time [] broadens our understanding of the phytochemical diversity within this species. This finding further emphasizes the potential of this plant as a source of bioactive compounds.

Q15: What is the significance of characterizing the chemical constituents of Dactylicapnos scandens?

A15: The characterization of eleven alkaloids, including this compound, from Dactylicapnos scandens [] contributes to the chemotaxonomic knowledge of this plant species. Additionally, it provides a basis for further research into the potential pharmacological activities of these isolated compounds.

Q16: What are the implications of identifying this compound in Glaucium aleppicum for the first time?

A16: The identification of this compound in Glaucium aleppicum for the first time, along with other alkaloids [], expands the known chemical profile of this species. This finding contributes to a better understanding of the chemotaxonomic relationships within the genus Glaucium.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

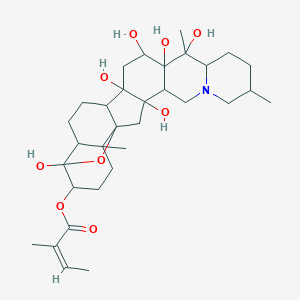

![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)